

A Comparative Analysis of Parasite Loads in Golden and Black-Backed Jackal Populations

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This guide provides a comparative analysis of parasite loads in different jackal populations, primarily focusing on the Golden Jackal (*Canis aureus*) and the Black-backed Jackal (*Canis mesomelas*). The data presented is compiled from various scientific studies, offering researchers, scientists, and drug development professionals a comprehensive overview of parasite prevalence and diversity in these wild canid populations. Due to a scarcity of published quantitative data, a detailed comparison with the Side-striped Jackal (*Lupulella adusta*) is limited.

The Golden Jackal, with its expanding geographical range, and the abundant Black-backed Jackal, are significant wildlife species that can act as reservoirs for various parasites, some of which have zoonotic potential.^{[1][2]} Understanding their parasite loads is crucial for wildlife management, conservation efforts, and public health.

Quantitative Data on Parasite Prevalence

The following tables summarize the prevalence of various parasites identified in Golden and Black-backed Jackal populations from different geographical locations.

Table 1: Prevalence of Parasites in Golden Jackal (*Canis aureus*) Populations

Parasite Species	Hungary (n=20)[3]	Serbia (n=447)[4]	Serbia (Vojvodina, n=64)[5]
Protozoa			
Cystoisospora canis	15%	-	-
Toxoplasma-type oocysts	5%	-	-
Trematoda			
Alaria alata	10%	Present	7.8%
Pseudamphistomum truncatum	-	Present	-
Cestoda			
Mesocestoides lineatus	20%	Present	-
Mesocestoides sp.	-	-	42.2%
Echinococcus granulosus	10%	-	-
Echinococcus multilocularis	-	-	14.1%
Dipylidium caninum	5%	Present	-
Taenia hydatigena	15%	Present	1.6%
Taenia pisiformis	20%	Present	-
Taenia crassiceps	40%	-	-
Multiceps multiceps	-	Present	-
Multiceps serialis	-	Present	-
Nematoda			
Angiostrongylus vasorum	10%	-	-

Crenosoma vulpis	30%	-	-
Capillaria aerophila	5%	-	-
Toxocara canis	20%	Present	4.7%
Toxascaris leonina	15%	-	9.4%
Trichuris vulpis	10%	-	-
Ancylostoma caninum	45%	Present	-
Uncinaria stenocephala	40%	-	20.3%
Capillaria plica	45%	-	-
Gongylonema sp.	-	Present	-

Table 2: Prevalence of Tick-Borne Pathogens in Black-backed Jackal (*Canis mesomelas*) Populations in South Africa

Pathogen Species	Semi-arid Rangelands (n=43) [2]	Free-ranging Population (n=91) [6] [7]	Captive Population (n=16) [6] [7]
Piroplasms			
Babesia rossi	Not Detected	29.7%	37.5%
Theileria sp. (similar to T. ovis)	4.7%	-	-
Apicomplexa			
Hepatozoon canis	46.5%	-	-
Sarcocystis sp.	2.3%	-	-

Experimental Protocols

The methodologies employed in the cited studies for the collection, identification, and quantification of parasites are crucial for the interpretation of the presented data.

Sample Collection and Host Examination

- **Golden Jackal Studies (Hungary & Serbia):** Carcasses of legally hunted or road-killed golden jackals were used for parasitological examination.[\[3\]](#)[\[5\]](#) The intestinal tracts were removed and examined for helminths. In some cases, the intestinal scraping technique was utilized, which involves scraping the mucosal surface to collect small cestodes.[\[5\]](#) Fecal samples were also collected from the rectum for the detection of protozoan oocysts and parasite eggs. Blood samples were collected for serological and molecular tests, such as the Knott's test for microfilariae.
- **Black-backed Jackal Study (South Africa):** Blood samples were collected from both free-ranging and captive black-backed jackals.[\[2\]](#)[\[6\]](#) For the study on tick-borne pathogens, host-attached ticks were also collected and identified based on morphological characteristics.[\[2\]](#) Non-invasive sampling methods, such as the collection of scat, are also increasingly used in wildlife parasitology to minimize disturbance to the animals.[\[8\]](#)[\[9\]](#)

Parasite Identification and Quantification

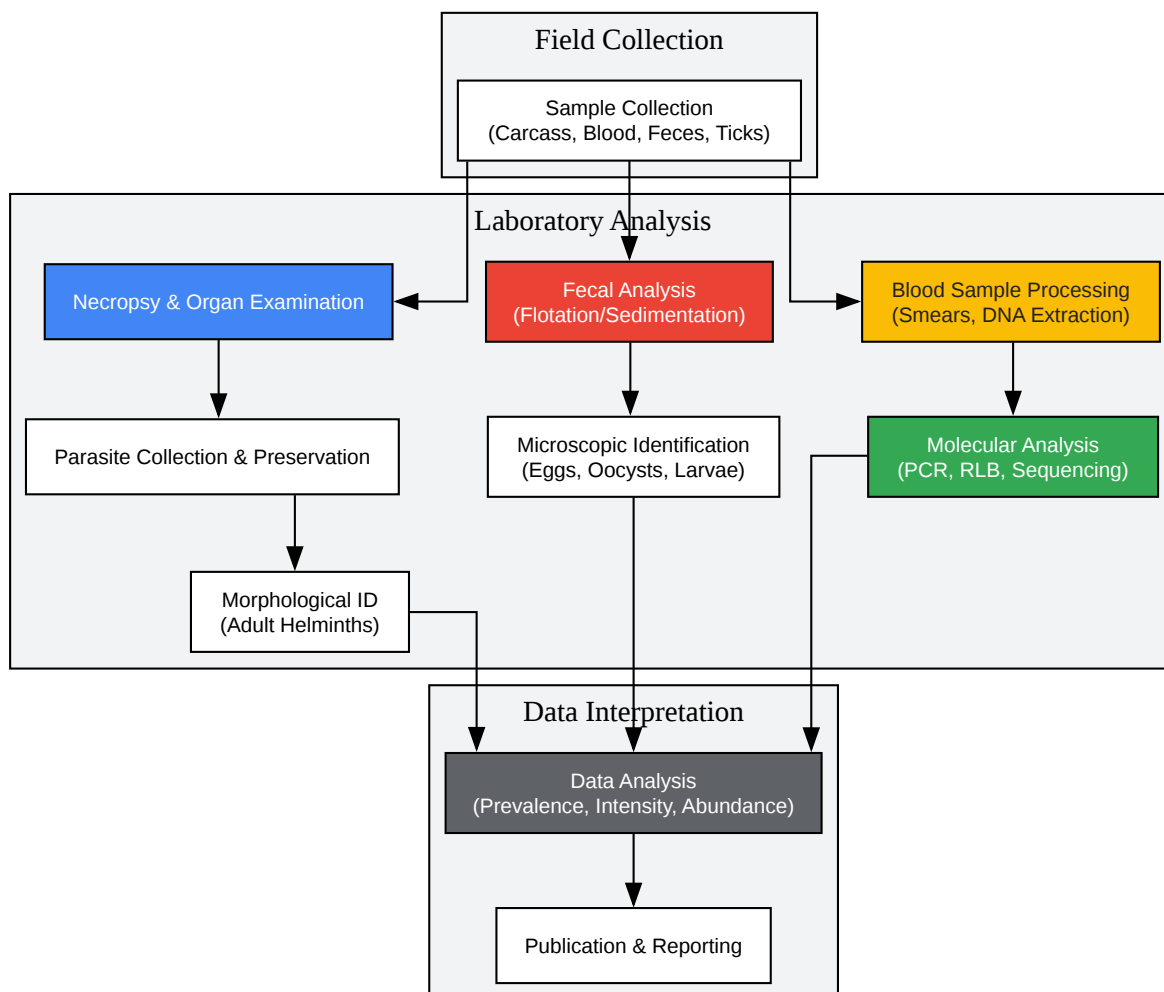
- **Morphological Identification:** Adult helminths (nematodes, cestodes, trematodes) were collected from the intestines and other organs during necropsy. They were then washed, preserved (e.g., in ethanol), and identified based on their morphological features using taxonomic keys.[\[3\]](#)[\[5\]](#)
- **Microscopic Examination:** Fecal samples were processed using standard parasitological techniques like sedimentation-flotation to detect and identify parasite eggs and oocysts based on their size, shape, and other morphological characteristics.[\[10\]](#)
- **Molecular Identification:** For pathogens that are difficult to identify morphologically, such as blood parasites, molecular techniques are employed.
 - **PCR and Reverse Line Blot (RLB) Hybridization:** In the study on black-backed jackals, DNA was extracted from blood samples. Polymerase Chain Reaction (PCR) was used to amplify a specific gene of the parasite (e.g., 18S rRNA gene). The PCR products were

then subjected to Reverse Line Blot (RLB) hybridization, which uses species-specific oligonucleotide probes to identify the pathogen.[\[2\]](#)[\[7\]](#)

- DNA Sequencing: For confirmation and further characterization, the amplified gene fragments can be sequenced and compared with existing sequences in databases like GenBank.[\[7\]](#)
- Quantitative Analysis: The parasite load is often described by:
 - Prevalence: The percentage of infected individuals in a population.[\[4\]](#)
 - Mean Intensity: The average number of parasites in infected individuals.[\[5\]](#)
 - Mean Abundance: The average number of parasites across all individuals in a population (both infected and uninfected).[\[5\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the parasitological examination of wild canids, from sample collection to data analysis.



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- To cite this document: BenchChem. [A Comparative Analysis of Parasite Loads in Golden and Black-Backed Jackal Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12774315#comparative-analysis-of-the-parasite-loads-in-different-jackal-populations]

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